molecular formula C4H6F4O B1330193 Ethyl 1,1,2,2-tetrafluoroethyl ether CAS No. 512-51-6

Ethyl 1,1,2,2-tetrafluoroethyl ether

Cat. No.: B1330193
CAS No.: 512-51-6
M. Wt: 146.08 g/mol
InChI Key: HBRLMDFVVMYNFH-UHFFFAOYSA-N
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Description

Ethyl 1,1,2,2-tetrafluoroethyl ether is a fluorinated linear ether with the chemical formula C4H6F4O. It is known for its high miscibility with polar organic solvents and its effectiveness as an additive in lithium-ion and sodium-ion batteries. This compound is particularly valued for its ability to improve battery performance, increase safety, and reduce flammability .

Chemical Reactions Analysis

Ethyl 1,1,2,2-tetrafluoroethyl ether undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different fluorinated compounds.

    Substitution: It can undergo substitution reactions where the ethyl group is replaced by other functional groups.

    Reduction: It can be reduced under specific conditions to form less fluorinated ethers.

Common reagents used in these reactions include oxygen for oxidation, halogens for substitution, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 1,1,2,2-tetrafluoroethyl ether has a wide range of applications in scientific research, including:

    Chemistry: It is used as a co-solvent in various chemical reactions due to its high miscibility with polar organic solvents.

    Biology: It is used in the formulation of certain biological assays and experiments.

    Medicine: It is being explored for its potential use in drug delivery systems due to its unique chemical properties.

    Industry: It is a highly effective additive in lithium-ion and sodium-ion batteries, improving battery performance, increasing safety, and reducing flammability. .

Comparison with Similar Compounds

Ethyl 1,1,2,2-tetrafluoroethyl ether can be compared with other similar compounds such as:

This compound is unique due to its specific combination of high miscibility, low viscosity, and low boiling point, making it a versatile and effective additive in various applications.

Properties

IUPAC Name

1-ethoxy-1,1,2,2-tetrafluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F4O/c1-2-9-4(7,8)3(5)6/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRLMDFVVMYNFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4075249
Record name Ethoxy-1,1,2,2-tetrafluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512-51-6
Record name 1-Ethoxy-1,1,2,2-tetrafluoroethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane, 1-ethoxy-1,1,2,2-tetrafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethoxy-1,1,2,2-tetrafluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethoxy-1,1,2,2-tetrafluoroethane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using Ethyl 1,1,2,2-tetrafluoroethyl ether (ETFE) in Li-S battery electrolytes?

A1: ETFE offers several benefits as a co-solvent in Li-S battery electrolytes:

  • Improved Compatibility with Lithium Metal: ETFE enhances the compatibility of the electrolyte with the lithium metal anode. [, ] This is crucial for preventing unwanted side reactions that can degrade battery performance.
  • Controllable Polysulfide Dissolution: ETFE, when combined with other solvents like 1,3-dioxolane (DOL), helps regulate the dissolution of polysulfides, which are intermediates formed during battery cycling. [] Excessive polysulfide dissolution can lead to the "shuttle effect," reducing battery capacity and lifespan.
  • Synergistic Effects with Additives: ETFE works synergistically with additives like Lithium bis(fluorosulfonyl)imide (LiFSI) to further stabilize the lithium surface and enhance battery performance. []

Q2: How does the ratio of ETFE to other solvents in the electrolyte affect Li-S battery performance?

A2: The optimal ratio of ETFE to other solvents is crucial for balancing key electrolyte properties:

  • Balanced ETFE and DOL: Combining ETFE with a solvent like DOL, known for its good ionic conductivity, can result in an electrolyte with a favorable balance of properties. [] This balance allows for adequate polysulfide dissolution control while maintaining good ionic conductivity, contributing to improved battery cycling stability and rate capability.

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